N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
Description
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Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S/c1-22(2)12-32-13-26(22)34(28,29)18-7-5-14(6-8-18)19(27)23-21-25-24-20(33-21)15-9-16(30-3)11-17(10-15)31-4/h5-11H,12-13H2,1-4H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEHJXCKHYLTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a sulfonamide moiety. Its molecular formula is C23H28N4O4S, and it exhibits unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit enzymes that are critical for various biochemical pathways, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : It may bind to specific receptors involved in immune response or cell proliferation, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains. For instance, it showed efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
Anticancer Activity
The compound's anticancer potential has also been investigated:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics.
- Anticancer Mechanism : Research conducted by Smith et al. (2022) demonstrated that the compound triggers apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the importance of the oxadiazole moiety in mediating these effects.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized to evaluate their pharmacological profiles:
- Structural Modifications : Modifying substituents on the oxadiazole ring has led to increased potency against specific bacterial strains and cancer cell lines.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals that this compound possesses unique attributes that enhance its bioactivity:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amines | Antimicrobial | Stronger activity against Gram-negative bacteria |
| 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol | Anticancer | Induces apoptosis via different pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
